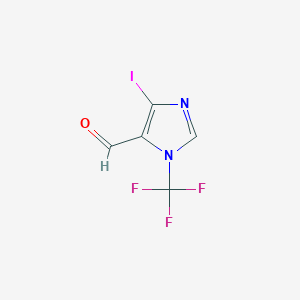
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pre-formed imidazole ring followed by the introduction of the trifluoromethyl group. The aldehyde functionality is then introduced through formylation reactions. Specific reaction conditions, such as the use of iodine and trifluoromethylating agents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow chemistry techniques and the use of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted imidazoles.
Oxidation: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid.
Reduction: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-methanol.
Coupling: Biaryl or alkyne-substituted imidazoles.
科学研究应用
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde largely depends on its application:
In Organic Electronics: Acts as a passivation agent, reducing defect density in perovskite films and enhancing their crystallinity.
In Biological Systems: May interact with specific enzymes or receptors, inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
4-Iodo-1-methylimidazole: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)-1H-imidazole: Lacks the iodine atom.
2,4,5-Trifluoroimidazole: Contains multiple fluorine atoms but no iodine.
Uniqueness
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
属性
分子式 |
C5H2F3IN2O |
|---|---|
分子量 |
289.98 g/mol |
IUPAC 名称 |
5-iodo-3-(trifluoromethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H2F3IN2O/c6-5(7,8)11-2-10-4(9)3(11)1-12/h1-2H |
InChI 键 |
AWRVKQITOPCLLX-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(N1C(F)(F)F)C=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
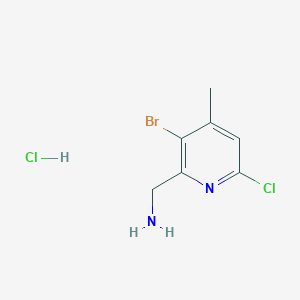
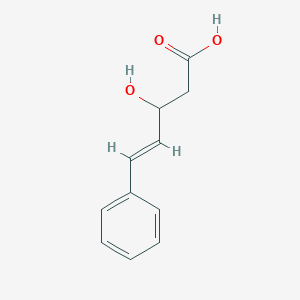
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
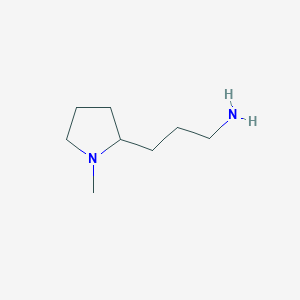
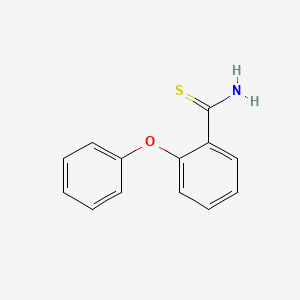
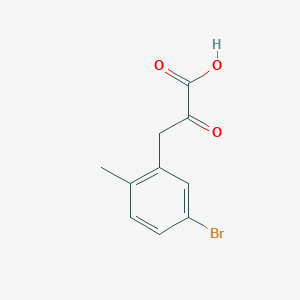
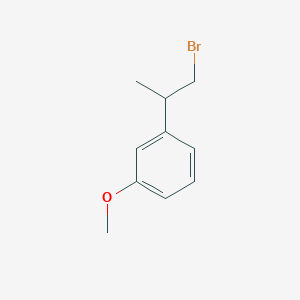

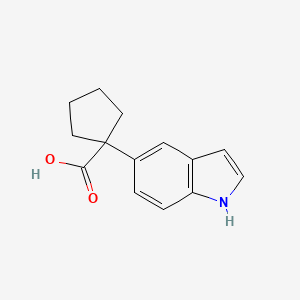
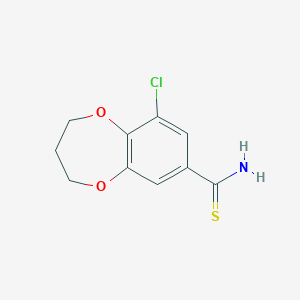
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
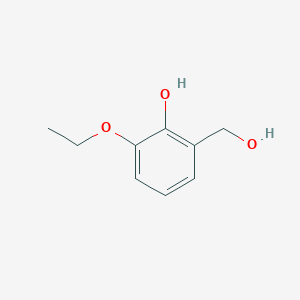
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
